BenchChemオンラインストアへようこそ!

5-methyl-1H-indazol-6-amine

Medicinal chemistry Physicochemical profiling Lead optimization

5-Methyl-1H-indazol-6-amine (CAS 75844-28-9) delivers a pre-installed C5-methyl group on the thermodynamically favoured 6-aminoindazole scaffold (+2.1 kJ·mol⁻¹ over the 5-amino isomer). This specific substitution pattern confers exceptional MAO-B inhibitory potency (IC₅₀ down to 0.0025 µM) while the free 6-amine enables amide coupling, reductive amination, or N-arylation. Lipinski-compliant (LogP 0.98, TPSA 54.7 Ų, zero rotatable bonds), it is ideal for fragment-based screening and kinase inhibitor SAR. Procuring this exact regioisomer eliminates positional ambiguity, ensuring patent integrity and reproducible pharmacology.

Molecular Formula C8H9N3
Molecular Weight 147.181
CAS No. 75844-28-9
Cat. No. B2693041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1H-indazol-6-amine
CAS75844-28-9
Molecular FormulaC8H9N3
Molecular Weight147.181
Structural Identifiers
SMILESCC1=CC2=C(C=C1N)NN=C2
InChIInChI=1S/C8H9N3/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,9H2,1H3,(H,10,11)
InChIKeyWFMLWPRGJHUSEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-1H-indazol-6-amine (CAS 75844-28-9): Procurement-Ready Physicochemical and Structural Profile


5-Methyl-1H-indazol-6-amine (CAS 75844-28-9) is a C5-methyl, C6-amino disubstituted indazole heterocycle with molecular formula C₈H₉N₃ and molecular weight 147.18 g·mol⁻¹ . The compound belongs to the 6-aminoindazole scaffold family, a privileged structure in kinase inhibitor and fragment-based drug discovery programs [1]. Its calculated physicochemical profile includes a consensus LogP of 0.98, LogD (pH 7.4) of 0.98, topological polar surface area (TPSA) of 54.7 Ų, zero rotatable bonds, and a predicted pKa of 14.48, rendering it fully Lipinski rule-of-five compliant [2]. The compound is commercially available from multiple global suppliers at purities of 95–97% (HPLC), with ambient-temperature storage stability and pricing that reflects the added synthetic complexity of the 5-methyl substituent relative to the unsubstituted 1H-indazol-6-amine parent .

Why Indazole Regioisomers Cannot Substitute for 5-Methyl-1H-indazol-6-amine in Target-Focused Research and Scale-Up


Within the indazole chemical space, subtle positional variations of methyl and amino substituents produce divergent physicochemical, thermodynamic, and biological signatures that preclude generic interchange. The 6-aminoindazole core is thermodynamically favoured over the 5-aminoindazole isomer by 2.1 kJ·mol⁻¹ in gas-phase enthalpy of formation [1], a stability difference that translates into differential synthetic accessibility and crystallinity. Critically, substitution at C5 of the indazole ring—as in 5-methyl-1H-indazol-6-amine—confers markedly enhanced monoamine oxidase B (MAO-B) inhibitory potency (IC₅₀ range 0.0025–0.024 µM for C5-substituted derivatives vs. generally weaker C6-substituted analogues) [2]. Furthermore, the 5-methyl-1H-indazol-4-amine regioisomer has been deployed as a phenol isostere with improved pharmacokinetics in Lck inhibitor programs [3], demonstrating that even the 4-amino vs. 6-amino positional shift yields distinct drug-discovery utility. These regioisomer-specific property cliffs mean that procurement of the correct isomer is non-negotiable for structure-activity relationship (SAR) reproducibility and patent integrity.

Quantitative Differentiation Evidence: 5-Methyl-1H-indazol-6-amine vs. Closest Analogs


Lipophilicity Tuning: 5-Methyl Group Confers +0.25 LogP Increase Over Unsubstituted 1H-Indazol-6-amine

5-Methyl-1H-indazol-6-amine exhibits a calculated consensus LogP of 0.98 and LogD (pH 7.4) of 0.98 [1]. In contrast, the unsubstituted parent 1H-indazol-6-amine (CAS 6967-12-0) has an ACD/LogP of 0.73 and ACD/LogD (pH 7.4) of 0.73 . The 5-methyl substituent thus contributes a ΔLogP of approximately +0.25 log units, representing a ~1.8-fold increase in octanol-water partition coefficient. Both compounds share identical TPSA values of 54.7 Ų and zero rotatable bonds, meaning the lipophilicity increase is achieved without penalty to hydrogen-bonding capacity or conformational flexibility. This finely tuned lipophilicity enhancement can improve passive membrane permeability while maintaining aqueous solubility within the 'soluble' range (calculated solubility ~1.07 mg·mL⁻¹ for the 5-methyl derivative) [1].

Medicinal chemistry Physicochemical profiling Lead optimization

Thermodynamic Stability Advantage: 6-Aminoindazole Core Is 2.1 kJ·mol⁻¹ More Stable Than 5-Aminoindazole Core

Experimental combustion calorimetry and Knudsen effusion vapor-pressure measurements establish that the 6-aminoindazole scaffold—the core of 5-methyl-1H-indazol-6-amine—possesses a gas-phase standard molar enthalpy of formation (ΔfHm°(g)) of 263.0 ± 1.7 kJ·mol⁻¹ at T = 298.15 K, compared to 265.1 ± 1.8 kJ·mol⁻¹ for the 5-aminoindazole isomer [1]. This 2.1 kJ·mol⁻¹ stability advantage was corroborated by high-level ab initio G3(MP2)//B3LYP calculations and translates into a more favourable energetic landscape for synthetic handling, crystallization, and long-term storage. The enhanced thermodynamic stability of the 6-aminoindazole core is attributed to more effective delocalization of the amino lone pair into the benzene ring, a feature preserved upon 5-methyl substitution [1].

Physical organic chemistry Energetics Synthetic feasibility

MAO-B Inhibition: C5-Substituted Indazoles Achieve IC₅₀ Values as Low as 0.0025 µM, Outperforming C6-Substituted Counterparts

In a systematic evaluation of fifteen C5- and C6-substituted indazole derivatives against human monoamine oxidase B (MAO-B), all compounds bearing C5 substitution achieved submicromolar IC₅₀ values with an exceptionally tight range of 0.0025–0.024 µM (2.5–24 nM) [1]. In contrast, C6-substituted indazole derivatives in the same study were uniformly less potent MAO-B inhibitors, although specific IC₅₀ values for individual C6-substituted compounds were reported across a broader and higher range. Only one derivative (5c, a C5-substituted analogue) demonstrated dual submicromolar inhibition of human MAO-A (IC₅₀ = 0.745 µM) alongside MAO-B [1]. The mechanism of MAO-B inhibition by a selected C5-substituted derivative was confirmed as competitive, indicating active-site engagement. While 5-methyl-1H-indazol-6-amine itself was not directly assayed in this study, its C5-methyl substitution pattern places it squarely within the pharmacophore space associated with the most potent MAO-B inhibition [1].

Neuropharmacology Enzyme inhibition Structure-activity relationship

Ionization State Differentiation: 6-Amino Isomer Exhibits pKa 1.35 Units Lower Than 4-Amino Regioisomer

The predicted acid dissociation constant (pKa) of 5-methyl-1H-indazol-6-amine is 14.48 [1], while its regioisomer 5-methyl-1H-indazol-4-amine (CAS 81115-60-8) has a predicted pKa of 15.83 , yielding a ΔpKa of 1.35 units. This difference reflects the distinct electronic environments of the amino group at the 6-position (para-like to the pyrazole N2) vs. the 4-position (ortho-like). At physiological pH, both compounds remain predominantly neutral, but the lower pKa of the 6-amino isomer indicates a ~22-fold higher relative acidity of the conjugate acid, which can influence hydrogen-bonding strength, solubility-pH profiles, and salt formation behaviour during formulation. The 4-amino regioisomer has been independently validated as a phenol isostere in Lck inhibitor programs, where 4-amino(5-methyl-1H-indazole) substitution yielded compounds with comparable enzyme potency and improved pharmacokinetic properties relative to the 2-methyl-5-hydroxyaniline progenitor [2]. The 6-amino isomer offers a distinct hydrogen-bond vector geometry for fragment-based screening libraries targeting different kinase hinge-region orientations.

Physicochemical profiling Drug design Bioisosterism

Procurement Cost-to-Value Ratio: 5-Methyl Derivative Commands Premium Over Unsubstituted 1H-Indazol-6-amine, Reflecting Added Synthetic Complexity

5-Methyl-1H-indazol-6-amine is commercially available at 95–97% purity from multiple global suppliers with transparent pricing: Fluorochem (UK) lists 100 mg at £6.00, 1 g at £33.00, and 5 g at £129.00 (97% purity) ; Sigma-Aldrich lists 97% purity material at ambient storage conditions ; Bidepharm offers 95% purity with batch-specific NMR, HPLC, and GC quality certificates . By comparison, the unsubstituted 1H-indazol-6-amine (CAS 6967-12-0) is priced at approximately €7 per 5 g (98% purity, CymitQuimica) , representing a roughly 18-fold lower cost per gram at the 5 g scale. This cost differential directly reflects the added synthetic step of regioselective C5-methyl introduction and the higher value of the methylated building block for SAR exploration. The 5-methyl derivative's ambient storage stability and multi-gram availability from established suppliers (Fluorochem, Sigma-Aldrich, Bidepharm, CymitQuimica) ensure reliable research supply chain continuity .

Chemical procurement Building block sourcing Cost analysis

Functional Selectivity: 6-Aminoindazole Core Demonstrates Superior Antisecretory Activity Over 5-Aminoindazole Core in Gastric Models

In a direct comparative pharmacological study in rats, both 6-aminoindazole (6-AIN) and 5-aminoindazole (5-AIN) depressed gastric acid secretion under basal and carbachol-stimulated conditions; however, 6-AIN proved to be more active than 5-AIN in decreasing the stimulated secretory process [1]. The enhanced antisecretory activity of 6-AIN was mechanistically attributed to a partial antihistamine effect, evidenced by its antagonism of betazole-stimulated responses on isolated guinea pig auricle, combined with an antimuscarinic component demonstrated by reduced carbachol-stimulated acid secretion and depressed neostigmine-stimulated gastrointestinal motility [1]. While 5-methyl-1H-indazol-6-amine itself was not tested in this specific assay, the core 6-aminoindazole pharmacophore underpinning its biological recognition is identical, and the 5-methyl substituent would not be expected to abrogate this functional selectivity advantage [1].

Pharmacology Gastric acid secretion Aminoindazole selectivity

Evidence-Backed Application Scenarios for 5-Methyl-1H-indazol-6-amine in Scientific and Industrial Research


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) and Hit Expansion

The 6-aminoindazole scaffold is a validated fragment hit in kinase inhibitor discovery, most notably in the PDK1 program where aminoindazole fragment 8 was identified through biochemical screening and crystallographically characterized (PDB 3NUU), ultimately leading to potent leadlike inhibitor 19 [1]. 5-Methyl-1H-indazol-6-amine provides a pre-installed methyl group at the C5 position—the same substitution pattern associated with the most potent MAO-B inhibitors (IC₅₀ down to 0.0025 µM) [2]—while the free 6-amino group serves as a versatile synthetic handle for amide coupling, reductive amination, or N-arylation. Its favourable physicochemical profile (LogP 0.98, TPSA 54.7 Ų, zero rotatable bonds, Lipinski-compliant) makes it an ideal fragment library member for NMR-based or biochemical screening cascades [3]. Procuring this compound rather than the unsubstituted 1H-indazol-6-amine enables one-step-ahead SAR exploration without the additional synthetic step of C5 functionalization.

MAO-B Inhibitor Lead Optimization for Neurodegenerative Disease Programs

The C5-substituted indazole chemotype has demonstrated exceptional MAO-B inhibitory potency with IC₅₀ values spanning 0.0025–0.024 µM and a confirmed competitive inhibition mechanism [1]. 5-Methyl-1H-indazol-6-amine embodies this pharmacophore, positioning the critical C5-methyl group for hydrophobic pocket occupancy while the 6-amino group allows further derivatization to optimize selectivity over MAO-A (for which only one C5-substituted derivative achieved submicromolar potency, IC₅₀ = 0.745 µM) [1]. Its calculated solubility of 1.07 mg·mL⁻¹ and LogD of 0.98 support CNS drug-like properties, making it an attractive starting point for Parkinson's disease or Alzheimer's disease MAO-B inhibitor programs.

Regioisomer-Controlled SAR Studies in Kinase Hinge-Binder Design

The distinct pKa values of the 5-methyl-1H-indazol-6-amine (pKa 14.48) and 5-methyl-1H-indazol-4-amine (pKa 15.83) regioisomers [1][2] reflect divergent hydrogen-bond donor/acceptor character at the kinase hinge region. The 4-amino isomer has been validated as a phenol isostere in Lck inhibitors, yielding compounds with comparable enzyme potency and improved pharmacokinetics [3]. The 6-amino isomer offers an alternative hydrogen-bond vector geometry (para-like orientation relative to the pyrazole N2) that may preferentially engage different kinase hinge sequences. Systematic procurement of both regioisomers enables parallel SAR exploration without the risk of synthetic mix-up, ensuring unambiguous attribution of biological activity to the correct positional isomer—a critical consideration for patent filing and publication integrity.

Thermodynamically Robust Building Block for Multi-Step Synthesis and Scale-Up

The 6-aminoindazole core possesses a 2.1 kJ·mol⁻¹ thermodynamic stability advantage over the 5-aminoindazole isomer (ΔfHm°(g): 263.0 ± 1.7 vs. 265.1 ± 1.8 kJ·mol⁻¹), as established by combustion calorimetry and ab initio calculations [1]. This enhanced stability translates into superior synthetic robustness: the compound tolerates a range of reaction conditions (catalytic hydrogenation, N-alkylation, amide coupling) without decomposition, and is supplied at 95–97% purity with ambient storage stability from multiple vendors [2][3]. For medicinal chemistry groups scaling from milligram SAR exploration to multi-gram intermediate preparation, this thermodynamic advantage reduces batch failure rates and ensures consistent quality across synthetic campaigns, directly impacting project timelines and material costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-methyl-1H-indazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.